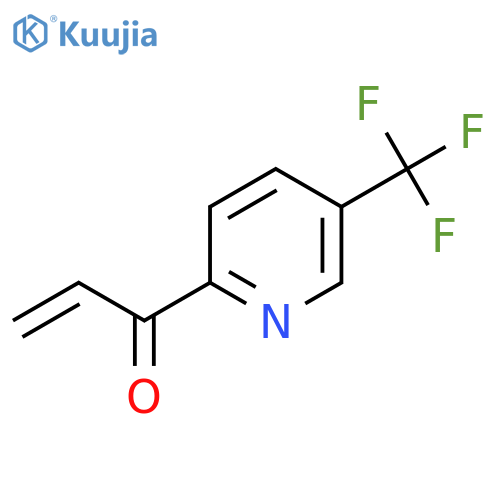

Cas no 1592793-81-1 (1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)

1592793-81-1 structure

商品名:1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one

- EN300-1929168

- 1592793-81-1

- 1-[5-(Trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

- BUHNYRCDSADAPS-UHFFFAOYSA-N

-

- インチ: 1S/C9H6F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h2-5H,1H2

- InChIKey: BUHNYRCDSADAPS-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C(C=C)=O)C=C1)(F)F

計算された属性

- せいみつぶんしりょう: 201.04014830g/mol

- どういたいしつりょう: 201.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929168-2.5g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-1.0g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 1g |

$1315.0 | 2023-05-31 | ||

| Enamine | EN300-1929168-0.5g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-10.0g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 10g |

$5652.0 | 2023-05-31 | ||

| Enamine | EN300-1929168-1g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-0.05g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-5.0g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 5g |

$3812.0 | 2023-05-31 | ||

| Enamine | EN300-1929168-0.25g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-0.1g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1929168-10g |

1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |

1592793-81-1 | 10g |

$3929.0 | 2023-09-17 |

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1592793-81-1 (1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量